Product packaging for 1,1-Dibromoformaldoxime(Cat. No.:CAS No. 74213-24-4)

1,1-Dibromoformaldoxime

Cat. No.: B047391
CAS No.: 74213-24-4
M. Wt: 202.83 g/mol
InChI Key: AWBKQZSYNWLCMW-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Medicinal Chemistry

1,1-Dibromoformaldoxime serves as a valuable intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. smolecule.com These structural motifs are prevalent in many pharmaceuticals and agrochemicals. smolecule.comchembk.com The compound's utility stems from its ability to generate reactive intermediates, such as nitrile oxides, through the elimination of hydrogen bromide. These intermediates can then readily participate in various chemical transformations.

One of the most notable applications of this compound is in [3+2] cycloaddition reactions. For instance, it reacts with alkynes to form substituted 3-bromo-isoxazoles, which are important scaffolds in medicinal chemistry. smolecule.comchemicalbook.com The bromine atoms on the molecule are also susceptible to nucleophilic substitution, allowing for the synthesis of a wide array of derivatives with potentially diverse biological activities. smolecule.com Research has suggested that compounds derived from this compound may exhibit antimicrobial and antitumor properties. smolecule.com

Recent advancements have focused on developing more efficient and scalable methods for its preparation, including continuous flow processes. smolecule.comacs.orgresearchgate.net This highlights the growing interest in utilizing this reagent on a larger scale for the synthesis of fine chemicals and pharmaceutical intermediates. acs.orgnbinno.com

Historical Context of Halogenated Oxime Chemistry

The study of halogenated oximes dates back to the early 20th century. mmsl.cz Dichloroformaldoxime, a related compound, was first synthesized in 1929 and was recognized for its potential as a chemical warfare agent, earning it the name phosgene (B1210022) oxime. acs.orgnih.gov This historical context underscores the potent biological effects that can be associated with this class of compounds. mmsl.cz While less information is available specifically on the early history of this compound, it is part of this broader family of halogenated oximes, and a similar toxicological profile is often assumed. acs.orgmmsl.cz The development of these compounds was driven by the need for reactive chemical intermediates and an understanding of the impact of halogenation on the reactivity and properties of organic molecules. mmsl.cz Over time, the focus has shifted from their military applications to their utility as versatile building blocks in synthetic chemistry. researchgate.net

Interactive Data Tables

Chemical Properties of this compound

PropertyValueSource
CAS Number 74213-24-4 smolecule.comchembk.comchemicalbook.comnbinno.commyuchem.com
Molecular Formula CHBr₂NO smolecule.comchembk.comnbinno.commyuchem.comaksci.com
Molecular Weight 202.83 g/mol smolecule.commyuchem.comaksci.com
IUPAC Name N-(dibromomethylidene)hydroxylamine smolecule.com
Synonyms Hydroxy-carbonimidic Dibromide, Dibromoformaldehyde Oxime smolecule.com
Appearance White to pale yellow crystalline powder chembk.comnbinno.com
Melting Point 65-82°C (with decomposition observed) chembk.comnbinno.comaksci.com
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), partially soluble in ethanol chembk.comnbinno.com
Stability Hygroscopic; should be stored under an inert atmosphere at low temperatures (-20°C to 8°C) chembk.comnbinno.com

Research Findings on this compound

Research AreaKey FindingsReferences
Organic Synthesis Serves as a precursor for nitrogen-containing heterocycles. smolecule.com Generates nitrile oxide intermediates for [3+2] cycloaddition reactions. Used in the synthesis of substituted 3-bromo-isoxazoles. smolecule.comchemicalbook.com smolecule.comchemicalbook.com
Medicinal Chemistry Derivatives have shown potential antimicrobial and antitumor activities. smolecule.com The 3-halo-4,5-dihydroisoxazole moiety is an emerging feature in medicinal chemistry. researchgate.net smolecule.comresearchgate.net
Reaction Types Undergoes cycloaddition, nucleophilic substitution, and dehydrobromination reactions. smolecule.com smolecule.com
Synthesis Methods Can be synthesized via bromination of formaldoxime (B1209246) or glyoxylic acid aldoxime. smolecule.com Continuous flow processes have been developed for safer and more efficient production. acs.orgresearchgate.net smolecule.comacs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHBr2NO B047391 1,1-Dibromoformaldoxime CAS No. 74213-24-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(dibromomethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHBr2NO/c2-1(3)4-5/h5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBKQZSYNWLCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHBr2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376820
Record name 1,1-dibromoformaldoxime
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74213-24-4
Record name 1,1-dibromoformaldoxime
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URL https://comptox.epa.gov/dashboard/DTXSID70376820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dibromoformaldoxime
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Synthetic Methodologies for 1,1 Dibromoformaldoxime

Established Reaction Pathways

Traditional synthetic routes to 1,1-dibromoformaldoxime are typically performed in batch processes and involve the formation of an oxime intermediate followed by halogenation.

Glyoxylic Acid to Hydroxyiminoacetic Acid Route

A well-documented pathway to this compound begins with the condensation of glyoxylic acid with hydroxylamine (B1172632). organic-chemistry.org This reaction forms the intermediate, hydroxyiminoacetic acid. The process involves combining aqueous solutions of glyoxylic acid and hydroxylamine at room temperature. This initial step is crucial for forming the oxime functional group that is central to the final product.

Electrophilic Dibromination Protocols

Following the formation of hydroxyiminoacetic acid, the synthesis proceeds via an electrophilic dibromination. organic-chemistry.org This step converts the hydroxyiminoacetic acid into this compound. Common brominating agents used in this protocol include molecular bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is typically carried out in a two-phase system, for example, using dichloromethane (B109758) and water, with a buffer to control the pH. Careful temperature control is often necessary to manage the exothermic nature of the reaction and prevent side-product formation.

Alternative Synthetic Approaches (e.g., 1,1-Dibromoethane (B1583053) with Hydroxamic Acid)

While the route from glyoxylic acid is prominently featured in scientific literature, the outline mentions an alternative approach involving the reaction of 1,1-dibromoethane with a hydroxamic acid. However, a thorough review of available scientific literature does not provide specific examples or established protocols for the synthesis of this compound using this particular pathway. General methods for hydroxamic acid synthesis typically involve reactions of esters or acid chlorides with hydroxylamine, and the reactions of gem-dibromoalkanes often lead to different product classes. Therefore, this specific route is not a well-documented method for the preparation of this compound.

Advanced Process Development and Safety in Synthesis

Concerns over the safety and scalability of batch production of this compound, particularly regarding thermal stability and potential hazards, have driven the development of more advanced and safer synthetic methods. organic-chemistry.org

Continuous Flow Chemistry Techniques

Continuous flow chemistry has emerged as a superior alternative to traditional batch methods for the synthesis of this compound. organic-chemistry.org This technique offers significant advantages in terms of safety, scalability, and consistency. The synthesis is typically broken down into sequential steps within a continuous flow reactor system.

For the initial formation of hydroxyiminoacetic acid, aqueous streams of glyoxylic acid and hydroxylamine are combined in a T-piece mixer and passed through a coil reactor. organic-chemistry.org This setup allows for rapid and controlled mixing and reaction, with high productivity. organic-chemistry.org

The subsequent dibromination is also performed in a continuous flow setup, where the aqueous solution of hydroxyiminoacetic acid is mixed with a solution of bromine in an organic solvent. organic-chemistry.org The use of static mixers can enhance the mass transfer between the two phases, which is critical for this biphasic reaction. organic-chemistry.org This continuous "on-demand" generation of this compound mitigates the risks associated with the accumulation of potentially unstable intermediates in large quantities, a common concern in batch processing. organic-chemistry.org

Below is a data table summarizing the parameters for the continuous flow synthesis of the hydroxyiminoacetic acid intermediate as reported in a key study. organic-chemistry.org

ParameterValue
Reactant 1Glyoxylic Acid (5 M in H₂O)
Reactant 2Hydroxylamine (5 M in H₂O)
Flow Rate (each stream)3 mL min⁻¹
Reactor10 mL PTFE coil
TemperatureRoom Temperature
Productivity ~900 mmol h⁻¹ (80.1 g h⁻¹)

Process Optimization Strategies for Enhanced Productivity

Significant efforts have been directed towards optimizing the continuous flow synthesis of this compound to maximize productivity and yield. organic-chemistry.org Optimization strategies involve the fine-tuning of various reaction parameters such as reagent concentration, flow rates, residence time, and the use of buffers and mixing elements.

In the dibromination step, the choice of base or buffer is critical. Studies have shown that using NaOH as a base can lead to yields between 45–75%. organic-chemistry.org Further optimization might involve adjusting the pH of the hydroxyiminoacetic acid solution before it enters the dibromination stage. For instance, adjusting the pH to 5.3 using a phosphate (B84403) buffer has been shown to be effective. organic-chemistry.org

The efficiency of mixing in the biphasic dibromination reaction is another key area for optimization. The use of specialized equipment like static mixer coils has been demonstrated to improve mixing and ensure consistency, especially at higher flow rates, which is crucial for scaling up production. organic-chemistry.org Through such process improvements, a productivity of over 620 mmol h⁻¹ of this compound has been reported. nih.govacs.org

The table below outlines the optimized conditions for the continuous flow synthesis of this compound. organic-chemistry.org

ParameterValue
Reactant 1Hydroxyiminoacetic acid solution (1.7 M in H₂O, pH adjusted)
Reactant 2Bromine (2 M in CH₂Cl₂)
MixingStatic Mixer Coil
Productivity >620 mmol h⁻¹

These advanced process development strategies not only enhance the productivity of this compound synthesis but also significantly improve the safety profile of the manufacturing process, making this valuable chemical intermediate more accessible for further applications. organic-chemistry.org

Safety Considerations in Large-Scale Preparation and Intermediate Handling

The large-scale synthesis of this compound (DBFO) and the handling of its intermediates require stringent safety protocols due to the compound's inherent hazards. acs.org DBFO is a reactive and toxic substance, and its preparation involves potentially hazardous exothermic reactions. acs.org A thorough understanding and mitigation of these risks are critical for ensuring operational safety.

A related compound, dichloroformaldoxime, is known historically as the chemical warfare agent phosgene (B1210022) oxime, which suggests a significant toxicological profile for this compound as well. acs.org It is recognized as a substance that is harmful if swallowed, inhaled, or in contact with the skin. guidechem.com It is classified as a skin, eye, and respiratory irritant. guidechem.comapolloscientific.co.ukguidechem.com

Thermal Instability and Decomposition Hazards

A primary concern in the handling and preparation of this compound is its thermal instability. Research has shown that the compound can undergo a violent exothermic decomposition. acs.org Differential Scanning Calorimetry (DSC) analysis revealed a decomposition onset temperature between 123–131 °C, with rapid pressure spikes indicating the potential for an autocatalytic reaction. acs.org The decomposition can generate a significant volume of gas, estimated at approximately 57.5 liters per kilogram of the compound at room temperature. acs.org This presents a substantial risk, making large-scale batch preparation and storage particularly challenging. Due to these safety issues, continuous flow chemistry has been proposed as a method to mitigate the risks associated with handling this reactive intermediate on a larger scale. acs.orgresearchgate.net

Hazards Associated with Intermediates and Synthesis

The synthesis of this compound involves the intermediate hydroxyiminoacetic acid, formed from glyoxylic acid and hydroxylamine. acs.org The subsequent bromination step is highly exothermic and requires strict temperature control, typically using an ice bath, to prevent runaway reactions and decomposition of the product. The use of elemental bromine, a corrosive and toxic reagent, also necessitates specific handling precautions. chemicalbook.com

The table below summarizes the GHS hazard classifications for this compound.

Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation. guidechem.comguidechem.com
Eye IrritationH319: Causes serious eye irritation. guidechem.comguidechem.com
Specific target organ toxicityH335: May cause respiratory irritation. guidechem.comguidechem.com

Engineering Controls and Personal Protective Equipment (PPE)

To manage the risks associated with this compound and its intermediates, robust engineering controls and appropriate personal protective equipment are essential.

Engineering Controls : All handling and synthesis operations should be conducted in a well-ventilated area, preferably within a chemical fume hood. guidechem.comchemicalbook.commerckmillipore.com For larger-scale operations, the use of closed systems or continuous flow reactors is strongly recommended to minimize exposure and control reaction parameters effectively. acs.org Emergency exits and risk-elimination areas must be clearly established. chemicalbook.com

Personal Protective Equipment (PPE) : A comprehensive PPE program is mandatory for all personnel involved in the synthesis and handling of this compound. apolloscientific.co.ukchemicalbook.com

The following table outlines the recommended PPE:

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. chemicalbook.comProtects against splashes, dust, and vapors that can cause serious eye irritation. guidechem.com
Skin Protection Chemical-impermeable gloves (e.g., nitrile) and fire/flame resistant, impervious clothing. apolloscientific.co.ukchemicalbook.comPrevents skin contact, which can cause irritation. guidechem.com
Respiratory Protection Use only outdoors or in a well-ventilated area. guidechem.comaksci.com If exposure limits are exceeded, a full-face respirator should be used. chemicalbook.comProtects against inhalation of dust or vapors, which can cause respiratory irritation. guidechem.com

Safe Handling, Storage, and Spill Management

Strict procedures for handling, storage, and emergency response are crucial.

Handling : Personnel should avoid all direct contact with the substance. apolloscientific.co.ukaksci.com The formation of dust and aerosols must be avoided. guidechem.comchemicalbook.com Non-sparking tools should be used to prevent ignition. chemicalbook.com After handling, it is imperative to wash hands and face thoroughly. apolloscientific.co.ukchemicalbook.com Contaminated clothing should be immediately removed and laundered separately before reuse. apolloscientific.co.ukmerckmillipore.com

Storage : this compound is hygroscopic and should be stored in a cool, dry, and well-ventilated place in a tightly closed container under an inert atmosphere. guidechem.comchemicalbook.comnbinno.com It should be stored away from incompatible materials and foodstuff containers. apolloscientific.co.ukchemicalbook.com Recommended storage temperatures are typically refrigerated (2–8°C) or frozen (under -20°C) to ensure stability. guidechem.comnbinno.com

Spill Management : In the event of a spill, the area should be cleared of personnel. apolloscientific.co.uk Spillage should be prevented from entering drains or waterways. apolloscientific.co.ukchemicalbook.com For cleanup, use dry procedures to avoid generating dust. apolloscientific.co.uk The spilled material should be collected using a vacuum or by sweeping it up and placing it into a suitable, sealed container for disposal in accordance with local regulations. apolloscientific.co.ukchemicalbook.com

Chemical Reactivity and Mechanistic Investigations of 1,1 Dibromoformaldoxime

In Situ Generation of Bromonitrile Oxide (BNO) as a Reactive Intermediate

1,1-Dibromoformaldoxime serves as a crucial precursor for the synthesis of nitrogen-containing heterocyclic compounds, primarily through its ability to generate highly reactive intermediates. The most significant of these is bromonitrile oxide (BrCNO), a 1,3-dipole. This intermediate is typically generated in situ from this compound via the elimination of hydrogen bromide. This transformation is commonly facilitated by a mild base.

The standard laboratory procedure involves treating a solution of this compound with a weak, often insoluble, inorganic base in the presence of a dipolarophile to trap the fleeting bromonitrile oxide. arkat-usa.orgacs.org Bases such as solid sodium bicarbonate or potassium bicarbonate are frequently employed for this purpose. arkat-usa.orgchem-station.com For instance, in cycloaddition reactions with sugar-derived alkenes, bromonitrile oxide was effectively generated from the parent oxime using solid sodium bicarbonate in ethyl acetate. arkat-usa.org

The generation of bromonitrile oxide from this compound can be a sensitive process, particularly on a larger scale. acs.org Research into the reaction conditions has revealed a strong dependence on pH. The conversion is slow at a pH below 1.5, proceeds rapidly in a dose-controlled manner between pH 2 and 4, and occurs very quickly at a pH above 5. acs.org However, at higher pH levels, the generated bromonitrile oxide is prone to further degradation if not immediately trapped by a suitable dipolarophile. acs.org To overcome challenges associated with heterogeneous mixing and gas evolution when using carbonate bases, buffered systems, such as a phosphate (B84403) buffer at pH 7, have been successfully implemented, especially in continuous flow synthesis setups. acs.org These continuous flow methods offer precise control over reaction parameters, enabling the safe and efficient generation and immediate use of the reactive bromonitrile oxide intermediate. acs.orgresearchgate.net

1,3-Dipolar Cycloaddition Reactions

The primary synthetic application of in situ generated bromonitrile oxide is its participation in 1,3-dipolar cycloaddition reactions. wikipedia.org This type of reaction, often referred to as a Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org In the case of bromonitrile oxide, it reacts with various unsaturated compounds (dipolarophiles), most notably alkenes and alkynes, to yield 3-bromoisoxazolines and 3-bromoisoxazoles, respectively. chem-station.comwikipedia.orglabshake.com These cycloadducts are valuable intermediates for further synthetic transformations. researchgate.netresearchgate.net

The 1,3-dipolar cycloadditions of bromonitrile oxide are characterized by a high degree of regio- and stereoselectivity, which is crucial for the synthesis of complex molecules with defined stereochemistry. arkat-usa.orgresearchgate.netresearchgate.net

Regioselectivity: In reactions with monosubstituted or 1,1-disubstituted alkenes, the cycloaddition generally proceeds with a predictable regiochemistry. beilstein-journals.org The oxygen atom of the bromonitrile oxide dipole adds to the more substituted carbon atom of the double bond. arkat-usa.orgbeilstein-journals.org For example, the reaction of BNO with ω-unsaturated monosaccharides is regiospecific, yielding only isoxazolines where the oxygen is attached to the more substituted carbon. arkat-usa.org This consistent outcome is a key feature of these cycloadditions, although exceptions can occur, particularly with 1,2-disubstituted alkenes, which may yield a mixture of regioisomers. researchgate.net

Stereoselectivity: The stereochemical outcome of the cycloaddition is often controlled by the structure of the dipolarophile. When chiral alkenes are used, the reaction can be highly diastereoselective. arkat-usa.orgchem-station.com For instance, the cycloaddition of BNO with sugar-derived alkenes, such as glycals, can be both regiospecific and stereospecific, affording a single isomer. arkat-usa.orgresearchgate.net The stereochemistry is often dictated by the existing stereocenters in the dipolarophile, which direct the approach of the dipole to the less sterically hindered face. arkat-usa.org The reaction with other chiral alkenes may result in a pair of diastereomers, albeit often in unequal ratios. arkat-usa.orgresearchgate.net Solvent choice can also play a role; apolar solvents can promote high syn stereoselectivity through hydrogen bonding effects, while hydrogen-bond-accepting solvents may favor the anti product. researchgate.net

Bromonitrile oxide, generated from this compound, readily reacts with a broad spectrum of carbon-carbon double and triple bonds. mdpi.com The reaction provides a direct route to functionalized 3-bromoisoxazolines and 3-bromoisoxazoles. labshake.com

The reaction is effective with various types of alkenes, including both electron-rich and electron-poor systems, as well as cyclic and acyclic olefins. arkat-usa.orgacs.org For example, successful cycloadditions have been reported with sugar-derived alkenes, N-vinyl benzamide, and substituted styrenes. arkat-usa.orgacs.org The reaction with alkynes is a primary method for synthesizing the isoxazole (B147169) core structure. labshake.comnih.gov In some cases, highly functionalized alkenes, such as 1,1-disubstituted bromoalkenes, can serve as alkyne surrogates; they undergo cycloaddition followed by the elimination of HBr to yield the aromatic isoxazole ring directly. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition of Bromonitrile Oxide with Alkenes and Alkynes
DipolarophileProduct TypeObservationsYieldReference
Sugar-derived ω-unsaturated monosaccharidesDiastereomeric 3-bromoisoxazolinesHigh regio- and diastereoselectivity.76-80% arkat-usa.org
Glycal (cyclic sugar-derived alkene)Single isomer 3-bromoisoxazolineReaction is both regiospecific and stereospecific.Good arkat-usa.org
N-Vinyl Benzamide3-Bromo-5-(benzamido)isoxazolineReaction performed efficiently in a continuous flow system.94% acs.org
Substituted Styrenes3-Bromo-5-arylisoxazolinesBoth electron-rich and electron-poor styrenes performed well.Good to Excellent acs.org
Aliphatic Alkenes3-Bromo-5-alkylisoxazolinesGeneral reactivity demonstrated in flow chemistry.Moderate acs.org
AlkynesSubstituted 3-bromoisoxazolesA general method for preparing this heterocyclic core.High labshake.com
2-Bromo-acrylic acid methyl ester3,5-disubstituted isoxazoleFunctions as an alkyne surrogate; undergoes cycloaddition followed by in situ elimination of HBr.- nih.gov

Beyond simple alkenes and alkynes, bromonitrile oxide participates in cycloaddition reactions with a variety of more complex and functionally diverse dipolarophiles. These reactions provide access to intricate heterocyclic scaffolds, such as spiroisoxazolines, which are of interest in medicinal chemistry. researchgate.netnih.gov

One notable class of dipolarophiles includes derivatives of indolin-2-one. nih.gov The reaction of nitrones (a related class of 1,3-dipoles) with 2-(2-oxoindoline-3-ylidene)acetates can exhibit variable regio- and stereoselectivity depending on the specific structures of the reactants and the reaction conditions. nih.gov This highlights the complexity and synthetic potential of using such highly functionalized dipolarophiles. Another example involves the reaction of bromonitrile oxide with N-benzoyl-2,3-oxaza-norborn-5-ene, which yields regioisomeric cycloadducts that can be further elaborated into novel uracil-based structures. researchgate.net

Table 2: Cycloaddition of Bromonitrile Oxide with Diverse Dipolarophiles
DipolarophileProduct ClassSignificanceReference
N-benzoyl-2,3-oxaza-norborn-5-eneThree-dimensional bromoisoxazoline heterocyclesPrecursors to novel uracil-based scaffolds. researchgate.net
2-(2-Oxoindoline-3-ylidene)acetates (Isatin derivatives)SpiroisoxazolidinesProvides access to spiro-heterocyclic systems with potential biological activity. Selectivity can be controlled by reaction conditions. nih.gov
α-Methylene-γ-lactamsSpiroisoxazolinesSynthesis of spiro-lactam fused isoxazolines. mdpi.com

Other Synthetic Transformations and Derivatizations

The 3-bromo-Δ²-isoxazoline scaffold, readily synthesized from this compound, is not merely a stable final product but a versatile synthetic intermediate. researchgate.netresearchgate.net The chemical reactivity of this nucleus allows for a range of subsequent transformations, providing access to a variety of useful functional groups and molecular architectures.

The bromine atom at the C3 position of the isoxazoline (B3343090) ring behaves as an electrophilic site, capable of reacting with various nucleophiles. researchgate.net This allows for nucleophilic substitution at an sp² carbon, a key step for introducing further diversity. For example, the bromine can be displaced by nitrogen nucleophiles such as uracil, imidazole, or triazoles, under mild conditions, to furnish new C3-derivatized isoxazolines. researchgate.net

Furthermore, the N-O bond within the isoxazoline ring is susceptible to reductive cleavage. arkat-usa.org This transformation unmasks other functionalities, effectively making the nitrile oxide cycloaddition a formal method for carbon-carbon bond formation and functional group installation. Reductive cleavage can lead to valuable products such as β-hydroxy ketones, β-hydroxynitriles, and γ-amino alcohols, which are important building blocks in organic synthesis. arkat-usa.orgresearchgate.netresearchgate.net For instance, an isoxazoline derived from a sugar alkene was successfully transformed into a 7-deoxy octose derivative, demonstrating the utility of this pathway for the synthesis of higher-order sugars. arkat-usa.org

Strategic Applications in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Scaffolds

The primary application of 1,1-dibromoformaldoxime in organic synthesis is as a precursor for building complex heterocyclic frameworks. nbinno.com These ring systems are prevalent in a vast number of pharmaceuticals, agrochemicals, and other functional materials.

This compound is a key reagent for the synthesis of 3-bromo-isoxazoles and 3-bromo-isoxazolines. labshake.comchemicalbook.com The process involves the in situ generation of bromonitrile oxide through the elimination of hydrogen bromide from this compound. This highly reactive intermediate then undergoes a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, with a variety of dipolarophiles. researchgate.net

With Alkynes: The reaction with alkynes yields substituted 3-bromo-isoxazoles, which are important structural motifs in medicinal chemistry. labshake.comchemicalbook.com

With Alkenes: The cycloaddition with alkenes produces 3-bromoisoxazolines, which are valuable synthetic intermediates. researchgate.net

These cycloaddition reactions are characterized by high regioselectivity and stereospecificity, making them powerful tools for creating complex molecules with well-defined stereochemistry. researchgate.netresearchgate.net The development of continuous flow processes has enabled the scalable and safe synthesis of a diverse library of 3-bromoisoxazolines from various electron-rich and electron-poor alkenes. acs.org

Below is a table summarizing the synthesis of various 3-bromoisoxazoline derivatives using a continuous flow method where this compound is generated and used in situ.

Alkene ReactantResulting 3-Bromoisoxazoline ProductYield
4-Bromostyrene3-Bromo-5-(4-bromophenyl)-isoxazoline98%
4-Methylstyrene3-Bromo-5-(p-tolyl)-isoxazoline98%
4-Chlorostyrene3-Bromo-5-(4-chlorophenyl)-isoxazoline98%
1,4-DivinylbenzeneBis-cycloadduct product100%
Ethyl 4,4,4-trifluoro-2-butenoateMixture of regioisomersGood
Data sourced from a study on continuous flow synthesis of 3-bromoisoxazolines. acs.org

The heterocyclic scaffolds synthesized from this compound are pivotal building blocks in the total synthesis of natural products and their analogues. researchgate.net The 3-bromo-isoxazoline moiety, in particular, is a versatile intermediate that can be transformed into other functional groups, facilitating the construction of complex molecular targets. researchgate.net

Research has demonstrated the utility of these cycloadducts in the late-stage functionalization of complex molecules derived from the chiral pool and existing natural products. This approach allows for the direct installation of valuable functional groups onto intricate molecular frameworks.

Natural Product DerivativeFunctionalization Product
(+)-α-PineneBicyclic cyano-hydroxylated derivative
(+)-CarvoneMonocyclic cyano-hydroxylated derivative
(−)-α-CedreneTetracyclic cyano-hydroxylated derivative
(−)-Caryophyllene oxideFused ring cyano-hydroxylated derivative
Data sourced from studies on alkene 1,2-syn-cyano-hydroxylation protocols. nih.govacs.org

Furthermore, isoxazolines derived from sugar-based alkenes have been transformed into 7-deoxy octose derivatives, showcasing their application in carbohydrate chemistry and the synthesis of complex sugar analogues. researchgate.net The isoxazoline (B3343090) ring serves as a masked functionality that can be elaborated to introduce desired chemical features into the final product.

Functionalization of Organic Molecules

This compound is an effective reagent for the targeted functionalization of organic compounds, enabling the introduction of specific chemical groups that can alter the molecule's physical, chemical, and biological properties. guidechem.com

By its very structure, this compound is a carrier of both bromine atoms and an oxime functional group. guidechem.com Its most prominent use in this context is through the aforementioned [3+2] cycloaddition reactions. This process efficiently incorporates the C-Br bond and the N-O linkage of the oxime into the newly formed isoxazoline or isoxazole (B147169) ring. The bromine atom on the resulting heterocyclic ring is not merely a placeholder; it is susceptible to nucleophilic substitution, allowing for further derivatization and the synthesis of a wide array of compounds with diverse functionalities.

A notable application of this compound is in the vicinal cyano-hydroxylation of alkenes, a process that installs both a cyano (-CN) and a hydroxyl (-OH) group across a double bond. researchgate.netchemrevlett.com This transformation is highly valuable as the resulting β-hydroxy nitrile scaffolds are present in numerous biologically active compounds and are versatile synthetic intermediates. researchgate.netchemrevlett.com

A highly efficient one-pot, two-step methodology has been developed that relies on this compound as the 1,3-dipole precursor. researchgate.net

[3+2] Cycloaddition: The process begins with a highly regioselective cycloaddition between an alkene and the bromonitrile oxide generated from this compound, forming a 3-bromo-2-isoxazoline cycloadduct. researchgate.net

Radical Ring-Opening: This is followed by a halogen atom transfer-induced radical ring-opening of the isoxazoline intermediate. researchgate.net

This protocol is distinguished by its mild reaction conditions and broad applicability to a wide range of alkenes, offering a practical pathway to multifunctionalized molecules. researchgate.net While other methods exist, the use of this compound is a recognized route to the reactive isoxazoline intermediates required for this transformation. nih.govacs.org

Intermediate in Specialty Chemical Production

This compound serves as a crucial intermediate in the production of various specialty chemicals, particularly in the agrochemical and pharmaceutical sectors. google.com Its ability to form key heterocyclic intermediates makes it a valuable precursor for high-value compounds. nbinno.com

Specialty ChemicalIntermediate(s)Application
Hymexazol 3-Bromo-5-methyl-isoxazoleFungicide and plant growth regulator google.com
Broxaterol 3-Bromo-5-(1-hydroxyethyl)-isoxazole, 3-Bromo-5-acetyl-isoxazoleBronchodilator google.com
5-Azidotetrazolate 1N-oxide Not specifiedEnergetic material
Crop Protection Agents Brominated heterocyclesAgrochemicals nbinno.com

The reaction of this compound with simple alkynes like 1-propyne leads to 3-bromo-5-methyl-isoxazole, which is readily converted to the fungicide Hymexazol. google.com Similarly, its reaction with 3-butyn-2-ol (B105428) produces an intermediate that, after oxidation, is used in the synthesis of the bronchodilator Broxaterol. google.com This highlights the compound's role as a foundational element in multi-step syntheses of commercially significant chemicals.

Exploration of Biological Activities and Medicinal Chemistry Implications

Investigations into Bioactive Derivatives and Their Therapeutic Potential

The isoxazole (B147169) scaffold, readily synthesized from 1,1-dibromoformaldoxime precursors, is a cornerstone of many medicinal chemistry programs due to its wide spectrum of biological activities. nih.govnih.gov Derivatives incorporating the isoxazole ring have demonstrated a vast therapeutic potential, exhibiting properties that include anticancer, anti-inflammatory, antimicrobial, antiviral, antidiabetic, and neuroprotective effects. nih.govmdpi.comespublisher.com

The versatility of the isoxazole ring allows for structural modifications that can enhance pharmacological properties and selectivity for specific biological targets. nih.gov For example, research has shown that isoxazole-containing derivatives of natural products can lead to significantly enhanced bioactivity. An isoxazole derivative of curcumin (B1669340) exhibited more potent cytotoxicity against a breast cancer cell line (MCF-7) than the parent compound. mdpi.com Similarly, attaching an isoxazole moiety to hydnocarpin, a natural product, increased its cytotoxicity and selectivity against human metastatic melanoma and lung adenocarcinoma cells. nih.gov These findings underscore the potential of using this compound as a starting point to generate libraries of isoxazole derivatives for screening against a wide range of diseases. The diverse pharmacological profiles of these derivatives make them attractive candidates for further investigation in the development of novel therapeutic agents. ijpca.org

Table 1: Examples of Bioactive Isoxazole Derivatives and Their Therapeutic Potential

Derivative Class Therapeutic Potential Research Finding Citation(s)
Curcumin-Isoxazole Hybrid Anticancer Showed more significant cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 3.97 µM) compared to curcumin (IC₅₀ = 21.89 µM). mdpi.comnih.gov
Hydnocarpin-Isoxazole Hybrid Anticancer Inhibited A375 melanoma cells with IC₅₀ values 18–60 fold higher than the parent compound, hydnocarpin. nih.gov
Isoxazole-Chalcone Mixtures Antitubercular Exhibited significant inhibitory activity against Mtb H37Rv (MIC = 0.12 µg/mL), superior to the control drug Streptomycin. mdpi.com
Sampangine-Isoxazole Hybrid Antifungal Showed potent activity against C. neoformans H99 (MIC₈₀ = 0.031 µg/mL) and resistant C. albicans (MIC₈₀ = 0.12 µg/mL). nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For isoxazole derivatives, SAR studies have been instrumental in optimizing their therapeutic effects. mdpi.com These studies typically involve synthesizing a series of analogues with systematic modifications to different parts of the molecule and evaluating their impact on a specific biological target.

Key findings from SAR studies on isoxazole derivatives reveal that the nature and position of substituents on the heterocyclic ring and any associated phenyl rings are crucial for activity. For instance, in the context of antibacterial agents, the presence of electron-withdrawing groups such as fluorine, chlorine, and bromine has been shown to enhance activity. nih.gov One study demonstrated that the antibacterial efficacy of isoxazole derivatives is increased by the presence of methoxy (B1213986) or dimethylamino groups on a C-5 phenyl ring and nitro or chlorine groups on a C-3 phenyl ring. ijpca.orgijpca.org In the development of antitubercular agents, SAR analysis indicated that a methyl isoxazole fraction was essential for activity, while an associated chalcone (B49325) moiety enhanced both activity and selectivity. mdpi.com These studies guide the rational design of new derivatives with improved potency and selectivity.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Isoxazole Derivatives

Structural Modification Impact on Biological Activity Target Activity Citation(s)
Addition of Electron-Withdrawing Groups (-F, -Cl, -Br) Increased Activity Antibacterial, Anticancer nih.gov
Methoxy/Dimethylamino group at C-5 Phenyl Ring Enhanced Activity Antibacterial ijpca.orgijpca.org
Nitro/Chlorine group at C-3 Phenyl Ring Enhanced Activity Antibacterial ijpca.orgijpca.org
Methyl Isoxazole Moiety Essential for Activity Antitubercular mdpi.com
Chalcone Moiety Enhanced Activity and Selectivity Antitubercular mdpi.com

Quantitative Structure-Activity Relationship (QSAR) represents a computational extension of SAR, where statistical models are built to correlate the chemical structures of compounds with their biological activities. nih.gov For isoxazole derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com These methods generate predictive models based on the steric and electrostatic fields of a series of molecules. nih.govresearchgate.net

A QSAR study on isoxazole derivatives with anti-inflammatory activity demonstrated a strong correlation between the predicted and observed activities, validating the developed model. nih.gov In another study focused on isoxazole derivatives as Farnesoid X receptor (FXR) agonists, CoMFA and CoMSIA models revealed crucial structural requirements for agonistic activity. mdpi.com The contour maps generated from these models indicated that hydrophobicity at one position (R₂) and the presence of an electronegative group at another position (R₃) were critical for high potency. mdpi.com Such QSAR models serve as powerful tools for virtually screening new chemical entities and prioritizing the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery process. researchgate.netrsc.org

A pharmacophore is an abstract description of molecular features that are necessary for a drug to recognize and bind to a specific biological target, thereby triggering a biological response. The isoxazole ring itself is a key pharmacophoric element. eurekaselect.comresearchgate.net Its five-membered aromatic structure, containing both an oxygen and a nitrogen atom, allows it to engage in various non-covalent interactions with biological macromolecules like enzymes and receptors, including hydrogen bonds and pi-pi stacking. edu.krd

The biological versatility of isoxazole derivatives stems from the ability to decorate this core scaffold with other pharmacophoric features. eurekaselect.com SAR and QSAR studies help to precisely define these features. For example, the identification that electron-withdrawing groups at certain positions enhance antibacterial activity helps to define a pharmacophore for that specific target. nih.gov Similarly, the discovery that a hydrophobic group is crucial for FXR agonism defines a key feature of that pharmacophore. mdpi.com By understanding the essential pharmacophoric features—such as the spatial arrangement of hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—chemists can design novel molecules that are optimized for interacting with a specific biological target, leading to more potent and selective drugs.

Research into Antimicrobial and Antifungal Properties

Derivatives of this compound, particularly 3-bromo-isoxazoles, have been a subject of research for their antimicrobial and antifungal activities. nih.govresearchgate.net The isoxazole scaffold is present in several clinically used antibiotics, including oxacillin, cloxacillin, and sulfamethoxazole, highlighting the established potential of this chemical class. nih.govijrrjournal.com

Specific research has demonstrated the promise of bromo-isoxazole derivatives. A study on the synthesis of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives reported their activity against human pathogenic fungi. nih.gov One compound from this series, 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one, showed a broad spectrum of antifungal activity and was particularly effective against Trichophyton mentagrophytes. nih.gov More recent research has focused on developing isoxazole-based compounds with selective antifungal action. A novel series of isoxazole derivatives was found to have potent and selective activity against Candida albicans, including biofilm eradication, without harming beneficial microbiota like Lactobacillus species. nih.gov SAR studies have further shown that the presence of a bromine group on phenyl rings attached to the isoxazole core can enhance antibacterial activity, reinforcing the value of this structural feature in designing new antimicrobial agents. ijpca.orgijpca.org

Table 3: Antifungal Activity of Selected Isoxazole Derivatives

Compound/Class Target Organism(s) Key Finding Citation(s)
3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one Trichophyton mentagrophytes Showed a broad antifungal spectrum and good fungicidal activity. nih.gov
Novel Isoxazole Derivatives (e.g., PUB14, PUB17) Candida albicans Displayed selective antifungal activity and anti-biofilm properties with low cytotoxicity. nih.gov
Isoxazole-Sampangine Hybrid Cryptococcus neoformans, resistant Candida albicans Exhibited potent activity with MIC₈₀ values of 0.031 µg/mL and 0.12 µg/mL, respectively. nih.gov

Applications in Drug Discovery and Development (e.g., Antimalarial Agents, Proteasome Inhibitors)

The structural features of isoxazole derivatives make them suitable candidates for development in various areas of drug discovery, including the search for novel antimalarial agents and anticancer therapies such as proteasome inhibitors.

Antimalarial Agents: Malaria remains a significant global health threat, and the emergence of drug resistance necessitates the discovery of new therapeutics. Dihydroorotate dehydrogenase (DHODH), an essential enzyme in the parasite's pyrimidine (B1678525) biosynthesis pathway, is a clinically validated antimalarial drug target. nih.gov Researchers have successfully developed isoxazolopyrimidine-based compounds that act as inhibitors of the Plasmodium falciparum DHODH enzyme, demonstrating the utility of the isoxazole scaffold in this area. nih.gov In other studies, various isoxazole and triazole derivatives were evaluated for their antiprotozoal activities, with several isoxazole analogues showing potent antitrypanosomal and antimalarial activity against chloroquine-resistant strains of P. falciparum. nih.gov

Table 4: In Vitro Antimalarial Activity of Isoxazole-Triazole Conjugates

Compound P. falciparum D6 (IC₅₀ µM) P. falciparum W2 (IC₅₀ µM) Citation(s)
40 1.83 1.94 nih.gov
41 0.58 0.65 nih.gov
42 2.11 2.76 nih.gov
43 8.36 6.78 nih.gov

Proteasome Inhibitors: The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy, particularly for multiple myeloma. bohrium.com While established proteasome inhibitors like bortezomib (B1684674) and carfilzomib (B1684676) are based on peptide boronate and epoxyketone structures, respectively, there is an ongoing search for novel, non-peptidic scaffolds to overcome resistance and reduce side effects. bohrium.comunife.it Isoxazole derivatives are widely investigated for their anticancer properties, acting through various mechanisms such as the induction of apoptosis and inhibition of kinases. espublisher.comresearchgate.netresearchgate.net Given the broad anticancer potential of the isoxazole scaffold and its proven ability to interact with diverse enzyme targets, these compounds represent a promising, though currently less explored, class of molecules for the development of new proteasome inhibitors.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and reactivity of 1,1-dibromoformaldoxime and its key reactive intermediate, bromonitrile oxide.

Detailed theoretical investigations into the [3+2] cycloaddition reactions involving this compound have benchmarked different DFT approaches. researchgate.net It was found that the PBE0-D3BJ functional combined with the Def2TZVPP basis set accurately predicts experimental observations regarding regio- and stereoselectivities. researchgate.net This level of theory proved to be more reliable than the more commonly used B3LYP/6-31G(d) functional for this specific chemical system. researchgate.net

A key aspect of understanding the compound's reactivity is the analysis of its electronic nature. The electron-withdrawing properties of the two bromine atoms significantly influence the electrophilicity at the carbon center. For the derived bromonitrile oxide, a topological analysis of the Electron Localization Function (ELF) was performed. researchgate.net The ELF is a measure of the likelihood of finding an electron in the vicinity of a reference electron, which helps in visualizing chemical bonds and lone pairs in a chemically intuitive way. wikipedia.org This analysis classified bromonitrile oxide as a zwitterionic species, a crucial insight into its electronic configuration and subsequent reaction behavior. researchgate.net

Table 1: Computational Methods Used in the Study of this compound Reactions
Method/FunctionalBasis SetApplication/Finding
PBE0-D3BJDef2TZVPPAccurately predicts experimental regio- and stereoselectivities for [3+2] cycloaddition reactions. researchgate.net
B3LYP6-31G(d)A commonly employed functional, but found to be less accurate for this specific system compared to PBE0-D3BJ. researchgate.net
ELF Topological AnalysisN/AUsed to analyze the electronic structure; classified the derived bromonitrile oxide as a zwitterionic species. researchgate.net

Frontier Molecular Orbital (FMO) Theory in Cycloaddition Analysis

Frontier Molecular Orbital (FMO) theory is a well-established model used to explain and predict the outcomes of pericyclic reactions, including the [3+2] cycloadditions involving this compound. fiveable.mewikipedia.org This theory posits that the primary interactions governing reactivity occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org The energy gap between these frontier orbitals is a key indicator of reaction feasibility; a smaller gap generally corresponds to a faster reaction. researchgate.net

In the context of the [3+2] cycloaddition of bromonitrile oxide (the three-atom component, or TAC, generated from this compound) with alkenes, FMO calculations have been performed to elucidate the dominant orbital interactions. researchgate.net The analysis revealed that the reaction is primarily controlled by the interaction between the HOMO of the alkene (the multiple bond system) and the LUMO of the bromonitrile oxide (the TAC). researchgate.net This type of interaction is characteristic of a normal-electron-demand cycloaddition, where the 1,3-dipole acts as the electrophile.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, asserting that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.com This theory analyzes the Global Electron Density Transfer (GEDT) at the transition state to classify reactions.

For the [3+2] cycloaddition reactions of bromonitrile oxide, MEDT studies indicate that the process has a non-polar character. researchgate.net Reactions with a non-polar nature typically exhibit minimal GEDT at the transition state and proceed through a one-step mechanism. researchgate.net The topological analysis of the ELF, a key tool within the MEDT framework, supports the characterization of bromonitrile oxide as a zwitterionic-type three-atom component. researchgate.net This classification is significant as it helps to rationalize the observed reactivity and mechanism within the broader context of 1,3-dipolar cycloadditions. researchgate.net

Distortion-Interaction Analysis of Reaction Pathways

The Distortion-Interaction model, also known as the Activation Strain Model, is a powerful computational tool used to analyze reaction barriers. nih.gov This model partitions the activation energy of a reaction into two primary components:

Distortion Energy (or Activation Strain): The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. nih.gov

Interaction Energy: The actual interaction energy (stabilizing) between the two distorted reactant molecules in the transition state. nih.gov

Computational Prediction of Reaction Selectivities (e.g., Regioselectivity)

A significant application of computational chemistry is the prediction of reaction selectivity, such as regioselectivity and stereoselectivity. For cycloaddition reactions involving unsymmetrical reactants, multiple product isomers can be formed. Computational methods can determine the likely outcome by calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation energy corresponds to the kinetically favored product. nih.gov

In the study of [3+2] cycloaddition reactions between bromonitrile oxide and substituted alkenes like (Z)- and (E)-3-(4-chlorobenzylidene)-1-methylindolin-2-one, DFT calculations were successfully employed to investigate both the regio- and stereoselectivity. researchgate.net The calculations performed at the PBE0-D3BJ/Def2TZVPP level of theory correctly predicted the experimentally observed selectivities. researchgate.net This demonstrates the predictive power of modern computational methods in rationalizing and forecasting the outcomes of complex organic reactions involving this compound.

Environmental Research and Fate Assessment Methodologies

Methodologies for Environmental Persistence and Degradability Studies

The initial tier of assessment often involves Ready Biodegradability Tests (e.g., OECD 301 series). smithers.com These stringent, aerobic tests are designed to determine if a chemical can be rapidly and completely biodegraded by microorganisms from a non-acclimated inoculum. smithers.com Common methods within this series include the CO2 Evolution Test (OECD 301B), which measures the amount of carbon dioxide produced as an indicator of ultimate biodegradation. smithers.comoup.com A substance is generally considered readily biodegradable if it reaches a pass level of >60% biodegradation within a 10-day window of a 28-day test period. smithers.com

If a compound does not pass the ready biodegradability screening, further investigation into its Inherent Biodegradability may be conducted (e.g., OECD 302 series). smithers.com These tests use a higher concentration of microorganisms or a longer incubation period to assess the potential for biodegradation under optimized conditions. smithers.com

For a more realistic assessment of persistence in specific environmental compartments, Simulation Studies are employed. These studies, such as OECD Test Guidelines 307 (Aerobic and Anaerobic Transformation in Soil), 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems), and 309 (Aerobic Mineralisation in Surface Water), are designed to measure the rate of degradation under conditions that are more representative of the natural environment. oecd.orgsmithers.com These studies are crucial for determining the degradation half-life (DT50) of the parent compound and for identifying major transformation products. smithers.com Abiotic degradation processes, such as hydrolysis (OECD 111) and photolysis (OECD 316), are also critical to evaluate, as they can be significant removal mechanisms for some chemicals in the environment. oup.comoecd.org

Table 1: Illustrative Degradation Half-Life (DT50) Data for 1,1-Dibromoformaldoxime
Environmental CompartmentTest SystemConditionIllustrative DT50 (days)
Surface WaterOECD 309Aerobic45
SoilOECD 307Aerobic90
SedimentOECD 308Anaerobic180
Water (Abiotic)OECD 111pH 760

Note: The data in this table are hypothetical and for illustrative purposes only.

Approaches to Bioaccumulation Potential Assessment

Bioaccumulation refers to the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food, leading to a concentration in the organism that is greater than in the surrounding environment. nih.gov The assessment of bioaccumulation potential is a tiered process that begins with the evaluation of the compound's physicochemical properties. oup.com

A key indicator is the n-octanol-water partition coefficient (Kow) . oup.comsfu.ca A high log Kow value (typically > 3) suggests that a chemical is lipophilic and has the potential to accumulate in the fatty tissues of organisms. sfu.ca This can serve as a trigger for further testing.

The primary experimental method for assessing bioaccumulation in aquatic organisms is the Bioconcentration Factor (BCF) study (e.g., OECD 305). The BCF is a measure of the extent to which a chemical accumulates in an aquatic organism, typically fish, from the water. oup.com During these studies, organisms are exposed to a constant concentration of the test chemical in the water until a steady state is reached, followed by a depuration phase in clean water.

For terrestrial organisms, bioaccumulation assessment is less standardized but can involve laboratory studies with soil-dwelling organisms like earthworms. nih.govhesiglobal.orgunt.edu In silico methods, such as Quantitative Structure-Activity Relationships (QSARs), can also be used to estimate BCF values and screen chemicals for their bioaccumulation potential. oup.comsfu.ca

Table 2: Illustrative Bioaccumulation Data for this compound
MetricOrganismExposure RouteIllustrative ValueBioaccumulation Potential
log Kow--3.5Potential
BCFRainbow TroutWater800 L/kgModerate
BAFEarthwormSoil1500 kg/kg High

Note: The data in this table are hypothetical and for illustrative purposes only. BCF = Bioconcentration Factor; BAF = Bioaccumulation Factor.

Research on Environmental Transport and Distribution (e.g., Mobility in Soil and Water)

Understanding how a chemical moves within and between environmental compartments is essential for predicting its environmental distribution and potential for exposure. researchgate.netresearchgate.net The mobility of a chemical like this compound in soil and its potential to leach into groundwater is a primary concern.

The key parameter for assessing soil mobility is the soil organic carbon-water partitioning coefficient (Koc) . This value describes the tendency of a chemical to adsorb to the organic matter in soil and sediment. A high Koc value indicates that the chemical is likely to be strongly adsorbed and therefore less mobile, while a low Koc value suggests that the chemical is more likely to remain in the soil water and be transported through the soil profile. epa.gov

The Koc can be determined experimentally using batch equilibrium studies (e.g., OECD 106) or soil column chromatography . In batch equilibrium studies, the chemical is mixed with a soil-water slurry, and the distribution of the chemical between the soil and water phases is measured at equilibrium. Modeling approaches, such as multimedia fate models, can also be used to predict the partitioning of a chemical among various environmental compartments, including air, water, soil, and sediment. nih.govwitpress.com

Table 3: Illustrative Mobility Data for this compound
ParameterMethodIllustrative ValueMobility Classification
Koc (L/kg)OECD 1061500Low to Moderate
log Koc-3.18Low to Moderate

Note: The data in this table are hypothetical and for illustrative purposes only.

Ecotoxicological Research Paradigms and Assays

Ecotoxicological research aims to determine the potential for a chemical to cause adverse effects on non-target organisms in the environment. mdpi.com The assessment typically follows a tiered approach, starting with acute toxicity tests on a range of representative organisms from different trophic levels. nih.gov These tests are often conducted according to standardized guidelines from organizations like the OECD or the U.S. EPA. wikipedia.orgnih.govecfr.gov

For the aquatic environment, a base set of acute toxicity tests would likely include:

Fish, Acute Toxicity Test (e.g., OECD 203) to determine the LC50 (the concentration lethal to 50% of the test fish).

Daphnia sp., Acute Immobilisation Test (e.g., OECD 202) to determine the EC50 (the concentration causing immobilization in 50% of the daphnids).

Alga, Growth Inhibition Test (e.g., OECD 201) to determine the EC50 for effects on algal growth.

For the terrestrial environment, key tests might include:

Earthworm, Acute Toxicity Test (e.g., OECD 207) to determine the LC50.

Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test (e.g., OECD 208).

If the results of these acute tests indicate a potential for concern, or if the chemical is persistent and has a potential for bioaccumulation, then chronic, long-term toxicity studies may be required. These higher-tier studies examine sublethal endpoints such as reproduction, growth, and development over a significant portion of the organism's lifespan. New Approach Methodologies (NAMs), such as in vitro assays and in silico models, are also increasingly being used to screen for potential endocrine-disrupting properties and to reduce the reliance on animal testing. usda.govnih.gov

Table 4: Illustrative Acute Ecotoxicity Data for this compound
OrganismTest TypeEndpointIllustrative Value (mg/L or mg/kg)
Rainbow Trout96-hr AcuteLC505.2
Daphnia magna48-hr AcuteEC502.5
Green Algae72-hr Growth InhibitionEC501.8
Earthworm14-day AcuteLC50150

Note: The data in this table are hypothetical and for illustrative purposes only. LC50 = Lethal Concentration 50%; EC50 = Effect Concentration 50%.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry for Continuous Synthesis of Derivatives

The synthesis and use of 1,1-dibromoformaldoxime (DBFO) present significant safety and handling challenges in traditional batch processes, primarily due to its thermal instability and the exothermic nature of its reactions. chemicalbook.com To mitigate these risks, recent research has focused on the integration of its synthesis and subsequent reactions into continuous flow chemistry systems. chemicalbook.comnih.gov This approach offers substantial advantages in safety, scalability, and consistency. chemicalbook.com

A multi-step continuous process has been developed for the preparation of DBFO and its immediate use in [3+2] cycloaddition reactions to form 3-bromoisoxazolines. chemicalbook.comnih.gov The process typically involves two main stages:

Formation of the Precursor : An aqueous stream of glyoxylic acid is reacted with a hydroxylamine (B1172632) solution in a coil reactor to continuously form the hydroxyiminoacetic acid intermediate. chemicalbook.com

Continuous Bromination and Use : The intermediate is then mixed with a stream of bromine in a solvent like dichloromethane (B109758) (CH₂Cl₂) to generate DBFO. chemicalbook.com This "on-demand" generation ensures that the hazardous DBFO is not isolated or stored in large quantities. chemicalbook.com The resulting DBFO stream is immediately converged with a solution of an alkene and a buffer, reacting to form the desired 3-bromoisoxazoline derivative. nbinno.com

This telescoped, high-throughput method allows for the production of derivatives at a significant scale (e.g., outputs of over 100 g h⁻¹) while maintaining a high degree of control over reaction parameters and temperature, thus preventing decomposition. chemicalbook.com The robustness of this flow chemistry setup has been demonstrated by successfully preparing a library of diverse 3-bromoisoxazoline derivatives from various electron-rich and electron-poor styrenes, as well as aliphatic alkenes. chemicalbook.com

Novel Applications in Catalysis and Materials Science

The reactivity of this compound makes it a valuable precursor not only for pharmaceuticals but also for the development of advanced materials. A significant area of emerging research is its application in the synthesis of high-energy, nitrogen-rich compounds.

Specifically, this compound serves as a key starting material for energetic materials like 5-azidotetrazolate 1N-oxide. The synthesis involves steps such as azide (B81097) substitution followed by intramolecular cyclization. These resulting compounds are characterized by their high energy density, a critical property for energetic materials. Due to the potentially explosive nature of these nitrogen-rich products, sensitivity testing for impact and friction is a crucial aspect of this research area.

While not a catalyst itself, this compound is instrumental in synthesizing isoxazole (B147169) and isoxazoline (B3343090) heterocycles, which are foundational structures in the development of ligands and catalysts for various chemical transformations. mdpi.com The ability to generate these heterocyclic frameworks is crucial for applications in medicinal chemistry and materials science. nih.govrsc.org The compound also finds use as a biocide in water treatment and as a pesticide and fungicide in agriculture, where it acts by inhibiting the growth of microorganisms and pathogens. guidechem.com

Advancements in Chemoinformatics and Predictive Modeling for Structure-Activity Relationships

As this compound is primarily used to create libraries of isoxazole and isoxazoline derivatives for drug discovery, the fields of chemoinformatics and predictive modeling are becoming indispensable. anadolu.edu.trnih.gov These computational approaches are used to establish Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of these derivatives with their biological activities. nih.govresearchgate.net

Researchers are actively developing QSAR models for isoxazole derivatives to predict their efficacy as anticancer, anti-inflammatory, and insecticidal agents. nih.govnih.gov These models utilize molecular descriptors—quantitative values that encode structural features—to build mathematical relationships that can forecast the biological activity of newly designed compounds before they are synthesized. nih.gov

Recent studies on isoxazole and isoxazoline derivatives have successfully employed these techniques:

Pharmacophore Modeling : By identifying the key structural features (e.g., hydrogen bond donors, hydrophobic groups) necessary for biological activity, pharmacophore models guide the design of more potent molecules. researchgate.net

3D-QSAR Studies : Techniques like Molecular Field Analysis (MFA) and Molecular Shape Analysis (MSA) provide insights into how the three-dimensional shape and electronic properties of a molecule influence its interaction with a biological target. researchgate.net

Predictive Screening : Chemoinformatics analyses are used to screen virtual libraries of derivatives to ensure they comply with criteria for "drug-likeness," such as Lipinski's rule of five, which helps in prioritizing candidates with favorable pharmacokinetic properties. anadolu.edu.tr

These in silico methods accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources. nih.gov By predicting the activity and properties of isoxazole derivatives generated from this compound, researchers can more efficiently optimize lead compounds for various therapeutic targets. anadolu.edu.trnih.gov

Q & A

What are the optimal synthetic routes for 1,1-dibromoformaldoxime in academic laboratory settings?

Basic
The synthesis typically involves two stages: (1) formation of glyoxylic acid aldoxime using hydroxylamine hydrochloride and glyoxylic acid under alkaline conditions (Ramón method), and (2) bromination with HBr or Br₂ in dichloromethane under controlled temperatures . Key steps include liquid-liquid extraction with ethyl acetate, drying with anhydrous Na₂SO₄, and purification via rotary evaporation. Yield optimization (up to 81%) requires strict temperature control during bromination to prevent decomposition .

How can researchers mitigate hazards associated with handling this compound?

Basic
The compound poses health risks (H302: harmful if swallowed; H315/H319: skin/eye irritation; H332/H335: respiratory toxicity). Safety protocols include using fume hoods, PPE (nitrile gloves, goggles), and avoiding heat sources. Emergency measures for exposure involve rinsing with water (P305+P351+P338) and immediate medical consultation (P310) . Storage should be in sealed containers at 2–8°C to prevent degradation .

What analytical techniques are recommended for characterizing this compound?

Basic
GC-MS is critical for purity assessment, identifying volatile byproducts (e.g., unreacted bromine or aldoxime precursors) . NMR (¹³C) can detect equilibrium states in solution, such as the interconversion between 1,1-diazidoformaldoxime and 5-azidotetrazol-1-ol . Single-crystal X-ray diffraction confirms structural integrity in solid-state studies .

How does this compound function as a reagent in [3 + 2] cycloadditions?

Advanced
As a C1N1 synthon, it reacts with alkenes to form 3-bromoisoxazolines, crucial intermediates in drug discovery. The reaction mechanism involves in situ generation of bromonitrile oxide, which acts as a dipolarophile. Diastereoselectivity can be enhanced using chiral alkenes (e.g., sugar-derived substrates) and optimizing solvent polarity (ethyl acetate/hexane mixtures) .

What challenges arise in synthesizing this compound, and how can they be resolved?

Advanced
Common issues include low yields due to aldoxime instability and competing side reactions (e.g., over-bromination). Solutions include:

  • Temperature control : Ice baths during bromination prevent exothermic decomposition .
  • Purity of precursors : Use freshly distilled glyoxylic acid to avoid side-product formation .
  • Alternative routes : Continuous flow synthesis improves reaction consistency by minimizing intermediate degradation .

How do researchers address contradictory data in reaction outcomes with this compound?

Advanced
Discrepancies in cycloaddition yields or selectivity often stem from variable reagent stoichiometry or solvent effects. Systematic troubleshooting involves:

  • Replicate experiments : Verify results under identical conditions (e.g., NaHCO₃ concentration in cycloadditions) .
  • Byproduct analysis : GC-MS or HPLC identifies impurities affecting reactivity .
  • Computational modeling : DFT studies predict regioselectivity trends, guiding experimental adjustments .

What are the applications of this compound in energetic materials research?

Advanced
It serves as a precursor for nitrogen-rich compounds like 5-azidotetrazolate 1N-oxide, which exhibit high energy density. Key steps include azide substitution followed by intramolecular cyclization. Sensitivity testing (impact/friction) is critical due to the explosive nature of products .

How can reaction conditions be optimized for scalable synthesis of 3-bromoisoxazolines?

Advanced
Optimization parameters:

  • Solvent choice : Ethyl acetate improves dipole stabilization compared to DCM .
  • Catalyst screening : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems .
  • Continuous flow systems : Improve yield reproducibility and reduce hazardous intermediate handling .

What decomposition pathways are observed in this compound, and how are they managed?

Advanced
Thermal decomposition releases HBr and forms carbonyl byproducts. Mitigation strategies include:

  • Low-temperature storage : Prevents autoxidation .
  • Stabilizers : Addition of radical scavengers (e.g., BHT) prolongs shelf life .
  • Real-time monitoring : In situ FTIR tracks degradation during reactions .

How does the electronic structure of this compound influence its reactivity?

Advanced
The electron-withdrawing bromine groups increase electrophilicity at the carbon center, favoring nucleophilic attacks in cycloadditions. Computational studies (NBO analysis) reveal charge distribution patterns that correlate with reaction kinetics, aiding in predicting substituent effects on reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.